

In vivo hydrolysis of Flurocitabine hydrochloride to ara-FC and ara-FU

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Compound of Interest

Compound Name: *Flurocitabine hydrochloride*

Cat. No.: *B1201652*

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In Vivo Hydrolysis of Flurocitabine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurocitabine hydrochloride, a synthetic fluorinated analog of cytosine arabinoside, is a promising antineoplastic agent. Its in vivo efficacy is attributed to its hydrolysis into the active antitumor compounds, arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU). This technical guide provides a comprehensive overview of the in vivo hydrolysis of **Flurocitabine hydrochloride**, presenting key pharmacokinetic data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the physiological disposition of **Flurocitabine hydrochloride** (referred to as [2-¹⁴C]-2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine or [¹⁴C]AAFC) and its metabolites after intravenous and oral administration in human patients.

Table 1: Plasma Pharmacokinetics of [¹⁴C]AAFC Equivalentents After Intravenous and Oral Administration[1]

Administration Route	Dose (mg/kg)	Maximum Plasma Level (μg equivalents/mL)	Initial Half-Life (hr)	Second Phase Half-Life (hr)
Intravenous	20	Up to 42.5	0.5 - 1.5	8 - 24
Oral	2	Peak at 6 - 18 hr	-	12 - 18
Oral (fasting)	20	Rapid absorption, elevated levels for 48 hr	-	-

Table 2: Composition of Radioactivity in Plasma After Intravenous Administration of ^{14}C AAFC[1]

Compound	Presence in Plasma
Unchanged ^{14}C AAFC	Majority of radioactivity
ara-FC (1-beta-D-arabinofuranosyl-5-fluorocytosine)	Short time, low levels
ara-FU (1-beta-D-arabinofuranosyl-5-fluorouracil)	Minor quantities
2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorouracil	Detected in small amounts

Table 3: Urinary Excretion of ^{14}C AAFC and its Metabolites After Intravenous and Oral Administration[1]

Administration Route	Unchanged Drug (%)	ara-FU (%)	ara-FC (%)	2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorouracil (%)
Intravenous	79 (average)	12.4 (average)	3.9 (average)	1.9 (average)
Oral	~50	~40	Remainder	Remainder

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the study of the physiological disposition of **Fluocitabine hydrochloride** in humans[1].

Protocol: In Vivo Disposition of [2-¹⁴C]-2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine ([¹⁴C]AAFC) in Cancer Patients

1. Subject Population:

- Seven patients received intravenous administration.
- Three patients received oral administration.

2. Drug Formulation and Administration:

- Drug Substance: [2-¹⁴C]-2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine ([¹⁴C]AAFC).
- Doses: 2 mg/kg or 20 mg/kg.
- Intravenous (IV) Administration: The drug was dissolved in sterile saline and administered as an intravenous infusion.
- Oral (PO) Administration: The drug was administered orally. One patient received the 20 mg/kg dose under fasting conditions.

3. Sample Collection:

- Plasma: Blood samples were collected at various time points after drug administration. Plasma was separated by centrifugation.
- Urine: Urine was collected for analysis of radioactivity.
- Expired Air: Expired air was collected to measure radioactivity.
- Feces: Fecal samples were collected.
- Spinal Fluid: Spinal fluid was collected at various intervals after administration.
- Tissue Samples: Autopsies were performed on some patients 6 to 25 days after drug administration, and tissue samples (kidney, spleen, small intestine, liver, and lung) were collected.

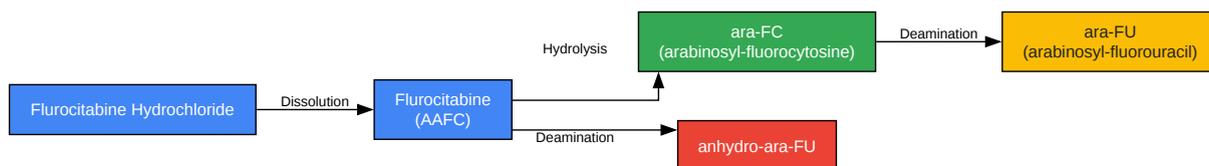
4. Sample Analysis:

- Measurement of Radioactivity: Total radioactivity in plasma, urine, expired air, feces, and tissue samples was determined using liquid scintillation counting.
- Identification of Metabolites:
 - Plasma and urine samples were analyzed to identify the parent drug and its metabolites.
 - The specific methods for separation and identification of metabolites (e.g., chromatography) were not detailed in the provided summary but would typically involve techniques like HPLC and mass spectrometry.

5. Pharmacokinetic Analysis:

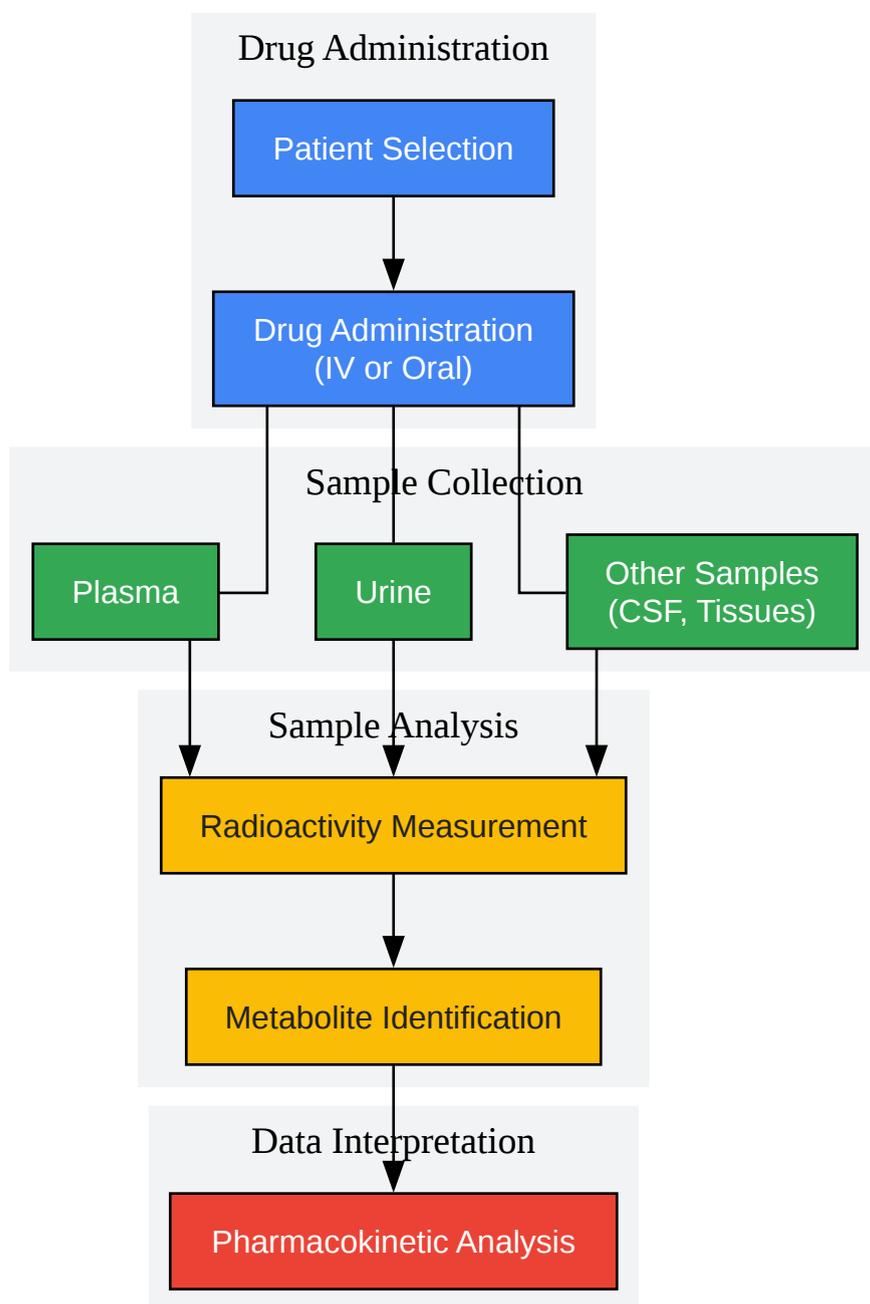
- Plasma concentration-time curves were plotted to determine pharmacokinetic parameters such as maximum plasma concentration (C_{max}), time to maximum concentration (T_{max}), and elimination half-life ($t_{1/2}$).
- The total absorption of the orally administered drug was calculated.

Mandatory Visualization



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Caption: Metabolic pathway of **Flurocitabine Hydrochloride**.



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Caption: Experimental workflow for in vivo drug metabolism study.

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References

- 1. Physiological disposition of 2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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